Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique chemical structure, which includes an amide group, an amino group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-amino-4-methoxyphenol with ethyl isocyanate to form an intermediate, which is then further reacted with propanoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the amide group can produce primary amines.
Scientific Research Applications
Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenoxy)propanamide
- 2-(2-methoxyphenoxy)ethylamine
- 1-(4-carbazolyl-oxy-3 [2-(2-methoxyphenoxy)-ethylamino]-2-propanol
Uniqueness
Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of reactivity and versatility in various chemical and biological contexts.
Properties
CAS No. |
1152498-90-2 |
---|---|
Molecular Formula |
C13H19N3O4 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-(2-amino-4-methoxyphenoxy)-N-(ethylcarbamoyl)propanamide |
InChI |
InChI=1S/C13H19N3O4/c1-4-15-13(18)16-12(17)8(2)20-11-6-5-9(19-3)7-10(11)14/h5-8H,4,14H2,1-3H3,(H2,15,16,17,18) |
InChI Key |
QWSVDTXKNAPXGX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC(=O)C(C)OC1=C(C=C(C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.